Xylarenal A
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Overview
Description
Xylarenal A is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a complex structure with multiple chiral centers, making it an interesting subject for study in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xylarenal A can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the hexahydronaphthalene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the oxo and enone groups: Oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can introduce the oxo groups.
Esterification: The final step involves the esterification of the hexahydronaphthalene derivative with decanoic acid using a catalyst like sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Xylarenal A can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with NaBH₄ would yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, Xylarenal A can be used as a model compound for studying stereochemistry and reaction mechanisms.
Biology
In biology, this compound could be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, esters like this one are often explored for their pharmacological properties, including anti-inflammatory or analgesic effects.
Industry
In industry, esters are commonly used as solvents, plasticizers, and in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of Xylarenal A would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] acetate: Similar structure but with an acetate ester group.
[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] butanoate: Similar structure but with a butanoate ester group.
Uniqueness
The uniqueness of Xylarenal A lies in its specific ester group and the presence of multiple chiral centers, which can lead to interesting stereochemical properties and potential biological activities.
Properties
Molecular Formula |
C25H38O4 |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[(1S,4R,4aS,6R)-4,4a-dimethyl-7-oxo-6-(3-oxoprop-1-en-2-yl)-1,2,3,4,5,6-hexahydronaphthalen-1-yl] decanoate |
InChI |
InChI=1S/C25H38O4/c1-5-6-7-8-9-10-11-12-24(28)29-23-14-13-19(3)25(4)16-20(18(2)17-26)22(27)15-21(23)25/h15,17,19-20,23H,2,5-14,16H2,1,3-4H3/t19-,20-,23+,25+/m1/s1 |
InChI Key |
STMJKOIBKJGTDP-MLNLTJHKSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@H]([C@]2(C1=CC(=O)[C@H](C2)C(=C)C=O)C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C |
Synonyms |
xylarenal A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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